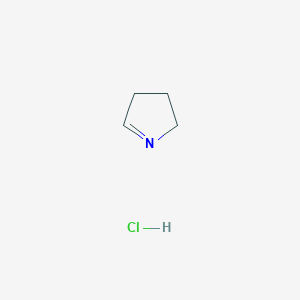
3,4-Dihydro-2H-pyrrolehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-pyrrolehydrochloride is a heterocyclic organic compound with the molecular formula C4H8ClN. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrrolehydrochloride typically involves the reduction of pyrrole derivatives. One common method is the catalytic hydrogenation of pyrrole in the presence of hydrochloric acid, which yields this compound . Another approach involves the reduction of pyrrole using sodium borohydride (NaBH4) in an acidic medium .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes to facilitate the hydrogenation reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H-pyrrolehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrrole and its derivatives.
Reduction: Saturated amines.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-2H-pyrrolehydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2H-pyrrolehydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to bioactive compounds that modulate enzyme activity, receptor binding, and signal transduction pathways . The exact mechanism depends on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: The parent compound, which is more aromatic and less reactive.
2,5-Dihydro-1H-pyrrole: Another dihydropyrrole derivative with different reactivity and applications.
3,4-Dihydro-2H-pyran: A structurally similar compound with an oxygen atom instead of nitrogen, used in different chemical contexts.
Uniqueness
3,4-Dihydro-2H-pyrrolehydrochloride is unique due to its specific reactivity profile, which allows it to participate in a variety of chemical reactions. Its ability to serve as an intermediate in the synthesis of diverse organic compounds makes it particularly valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C4H8ClN |
|---|---|
Poids moléculaire |
105.56 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyrrole;hydrochloride |
InChI |
InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h3H,1-2,4H2;1H |
Clé InChI |
FQHKVJXHFTZBOU-UHFFFAOYSA-N |
SMILES canonique |
C1CC=NC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


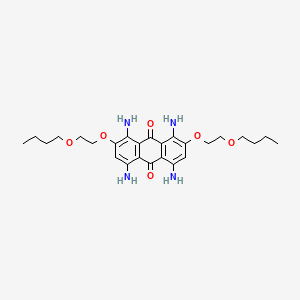

![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
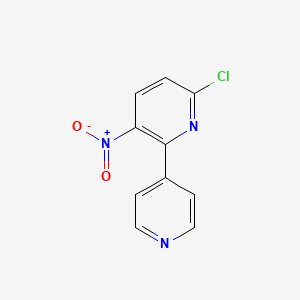

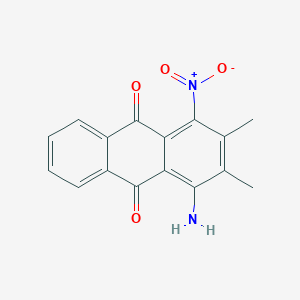
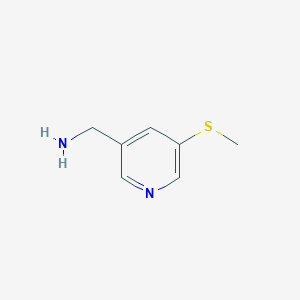
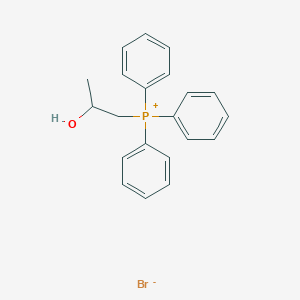
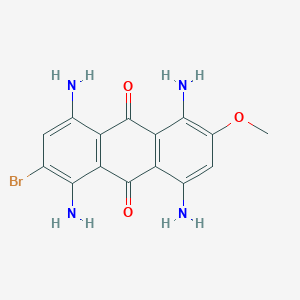

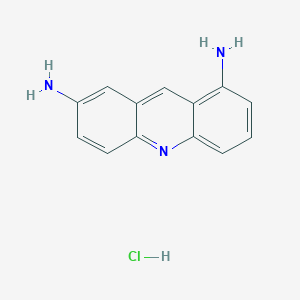

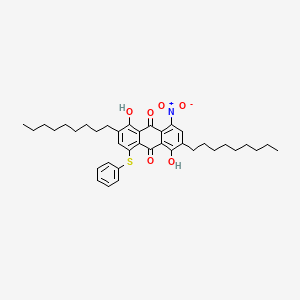
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
